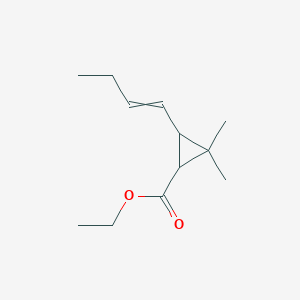
Ethyl 3-(but-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(but-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate is an organic compound with a unique structure that includes a cyclopropane ring, an ethyl ester group, and a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(but-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of ethyl diazoacetate with a suitable alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is typically achieved through distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(but-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Carboxylates or other ester derivatives.
Scientific Research Applications
Ethyl 3-(but-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 3-(but-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-dimethylcyclopropane-1-carboxylate: Lacks the butenyl side chain, making it less versatile in certain reactions.
But-1-en-1-yl-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but without the ethyl ester group, affecting its reactivity and applications.
Uniqueness
Ethyl 3-(but-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring, an ethyl ester group, and a butenyl side chain. This combination provides a balance of stability and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
62217-55-4 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl 3-but-1-enyl-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-5-7-8-9-10(12(9,3)4)11(13)14-6-2/h7-10H,5-6H2,1-4H3 |
InChI Key |
POKCFILLFCGDRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1C(C1(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


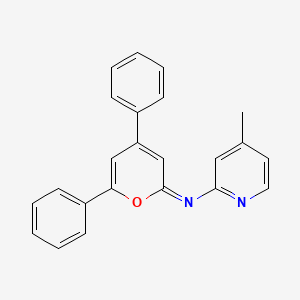

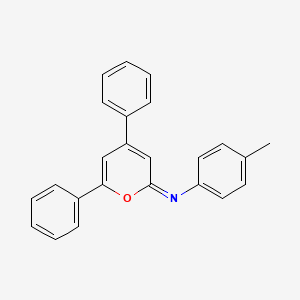
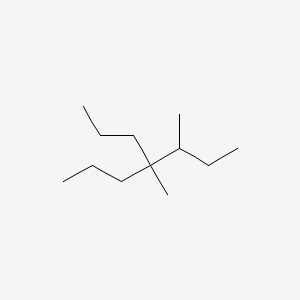
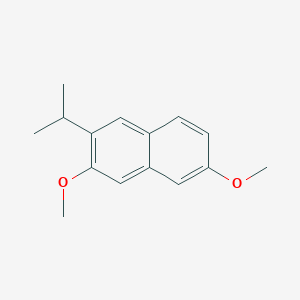
![3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid](/img/structure/B14560655.png)
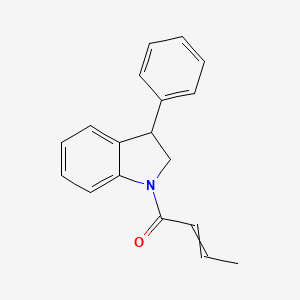
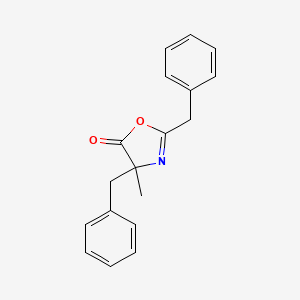
![Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-](/img/structure/B14560680.png)
![5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14560687.png)
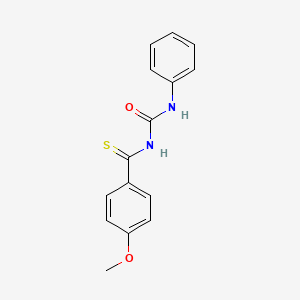
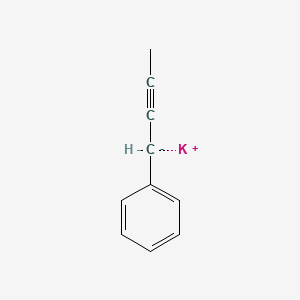

![1-Pentene, 5-[(2-methyl-1-propenyl)thio]-](/img/structure/B14560727.png)
